
trans-2-Bromo-cyclopropanecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Bromo-cyclopropanecarboxylic acid methyl ester: is an organic compound with the molecular formula C5H7BrO2. It is a light yellow liquid and is known for its applications in various chemical reactions and research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester typically involves the bromination of cyclopropanecarboxylic acid methyl ester. The reaction is carried out under controlled conditions to ensure the trans configuration of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of brominating agents and appropriate solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid methyl ester.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropanecarboxylic acid methyl esters.
- Reduction reactions yield cyclopropanecarboxylic acid methyl ester.
- Oxidation reactions yield carboxylic acids or other oxidized derivatives .
Applications De Recherche Scientifique
Chemistry: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropane derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
- Cyclopropanecarboxylic acid methyl ester
- 2-Bromo-cyclopropanecarboxylic acid
- trans-2-Chloro-cyclopropanecarboxylic acid methyl ester
Uniqueness: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is unique due to its trans configuration and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Formule moléculaire |
C5H7BrO2 |
|---|---|
Poids moléculaire |
179.01 g/mol |
Nom IUPAC |
methyl (1S,2R)-2-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
Clé InChI |
HSVUTKNZCLEVQM-QWWZWVQMSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H]1Br |
SMILES canonique |
COC(=O)C1CC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


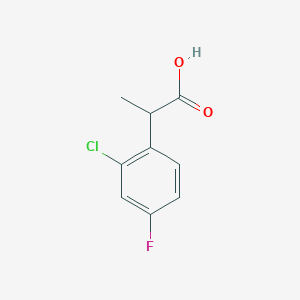
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
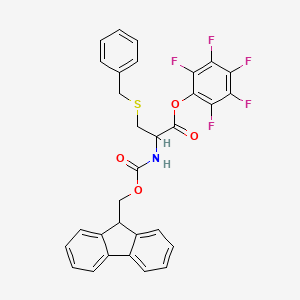

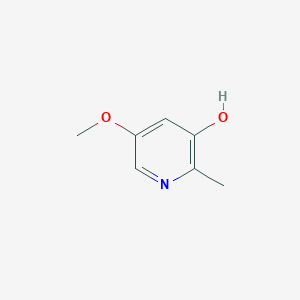
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
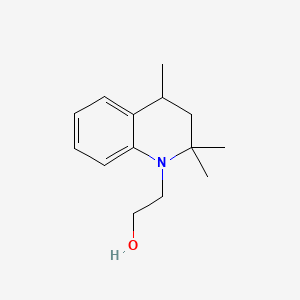
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
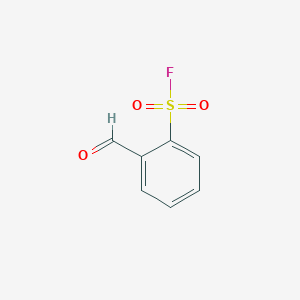
![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
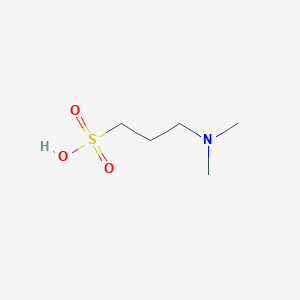
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
